1,4-Difluoro-2,6-dimethoxybenzene
Description
Properties
IUPAC Name |
2,5-difluoro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZXANZEOKIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Methoxylation of 1,4-Difluorobenzene
This method involves reacting 1,4-difluorobenzene with methanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl). The reaction proceeds via electrophilic aromatic substitution, where methoxy groups are introduced at the 2- and 6-positions of the benzene ring.
- Temperature: 80–100°C (controlled to prevent intermediate decomposition).
- Catalyst: Sulfuric acid (10–15 mol%).
- Yield: ~40–55% (varies with reaction time and purity of starting material).
- Protonation of methanol by acid generates a methyloxonium ion.
- Electrophilic attack at the ortho positions relative to fluorine substituents (meta directors).
- Deprotonation restores aromaticity, yielding the product.
- Competing side reactions (e.g., over-alkylation) reduce yield.
- Requires rigorous temperature control.
Phase-Transfer Catalyzed Fluorination
This two-step approach starts with 1,4-dichloro-2,6-dimethoxybenzene , where chlorine atoms at positions 1 and 4 are replaced by fluorine using KF and a quaternary ammonium phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Step 1: Fluorination
| Parameter | Value |
|---|---|
| Substrate | 1,4-Dichloro-2,6-dimethoxybenzene |
| Fluorinating Agent | KF |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Chloroform |
| Temperature | 40–50°C |
| Yield | 52% |
Step 2: Hydrogenation
The intermediate 2,4-difluoro-5-chloronitrobenzene is hydrogenated to remove the nitro group and displace residual chlorine, yielding the final product.
Directed Metalation and Fluorination
A less common method employs directed ortho-metalation (DoM) to introduce fluorine atoms. Starting with 2,6-dimethoxybenzene , a lithium base (e.g., LDA) directs fluorination at positions 1 and 4 using N-fluorobenzenesulfonimide (NFSI) .
- Deprotonation at positions 1 and 4 via LDA.
- Fluorination with NFSI.
- Quenching with aqueous NH₄Cl.
- Temperature: −78°C (THF solvent).
- Yield: ~30–40% (lower due to competing side reactions).
Comparative Analysis of Methods
| Method | Yield | Scalability | Selectivity | Cost |
|---|---|---|---|---|
| Acid-Catalyzed | 40–55% | Moderate | Moderate | Low |
| Phase-Transfer | 52% | High | High | Medium |
| Directed Metalation | 30–40% | Low | High | High |
Critical Considerations
- Regioselectivity : Fluorine’s electron-withdrawing nature directs methoxy groups to ortho/para positions, but steric effects favor 2,6-substitution.
- Catalyst Choice : Phase-transfer catalysts enhance fluorination efficiency by stabilizing reactive intermediates.
- Purification : Column chromatography (hexane/CH₂Cl₂) is typically used to isolate the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,6-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,4-difluoro-2,6-dimethoxycyclohexane.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include 1,4-difluoro-2,6-dimethoxybenzaldehyde or 1,4-difluoro-2,6-dimethoxybenzoic acid.
Reduction: The major product is 1,4-difluoro-2,6-dimethoxycyclohexane.
Scientific Research Applications
Synthesis and Reactivity
1,4-Difluoro-2,6-dimethoxybenzene can be synthesized through various methods, including electrophilic substitution reactions. Its unique structure allows it to participate in significant chemical transformations, making it a valuable intermediate in organic synthesis.
Applications in Organic Synthesis
- Precursor for Complex Molecules :
- Iterative Diels-Alder Reactions :
- Fluorinated Compounds :
Applications in Pharmaceuticals
- Medicinal Chemistry :
- Anticancer Research :
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the successful synthesis of various fluorinated compounds using 1,4-difluoro-2,6-dimethoxybenzene as a starting material. The resulting compounds showed enhanced stability and biological activity compared to their non-fluorinated counterparts.
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 7-Fluoro-5,8-dimethoxy-1-naphthol | Diels-Alder Reaction | 85% | Antibacterial |
| 1,4-Bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes | Electrophilic Substitution | 90% | Anticancer |
Case Study 2: Antibacterial Activity
Research involving the synthesis of fluorinated imines from this compound revealed promising antibacterial activity against various pathogens. The study highlighted the importance of fluorine substitution in enhancing antimicrobial properties.
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Fluorinated Aldimine | E. coli | 15 |
| Fluorinated Hydrazone | S. aureus | 18 |
Mechanism of Action
The mechanism of action of 1,4-difluoro-2,6-dimethoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity for target molecules. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene (CAS 203059-80-7)
- Molecular Formula : C₈H₈F₂O₂
- Molecular Weight : 188.14 g/mol
- Key Differences: Methoxy groups at 2- and 5-positions instead of 2- and 6-positions. Altered electronic distribution due to meta-methoxy vs. ortho-methoxy substitution.
- Applications : Used as an intermediate in benzimidazole synthesis for pharmaceutical applications .
1,2-Difluoro-4,5-dimethoxybenzene
- Molecular Formula : C₈H₈F₂O₂
- Molecular Weight : 188.14 g/mol
- Key Differences :
Substituent Functional Group Variants
1,4-Difluoro-2,3-dimethoxytriphenylene
- Molecular Formula : C₂₀H₁₄F₂O₂
- Molecular Weight : 332.32 g/mol
- Key Differences: Extended aromatic triphenylene core with fluorine at 1,4- and methoxy at 2,3-positions. Forms discotic liquid crystals due to planar structure and substituent-driven π-π interactions. Single-crystal X-ray analysis confirms monoclinic packing (space group P2₁/c), relevant for optoelectronic materials .
1,4-Difluoro-2,3-dimethylbenzene (CAS 1736-90-9)
- Molecular Formula : C₈H₈F₂
- Molecular Weight : 142.15 g/mol
- Key Differences :
- Methyl (-CH₃) groups instead of methoxy (-OCH₃) at 2,3-positions.
- Methyl’s inductive electron donation vs. methoxy’s resonance effects.
- Lower polarity and boiling point compared to methoxy analogs.
Halogen-Substituted Analogs
1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 289.89 g/mol
- Key Differences :
Hydroxyl and Mixed Substituent Derivatives
2,6-Dimethoxyhydroquinone (CAS 15233-65-5)
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,4-Difluoro-2,6-dimethoxybenzene (DFDMB) is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFDMB, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
DFDMB is characterized by the following chemical formula and properties:
- Molecular Formula : C₈H₈F₂O₂
- Molecular Weight : 174.14 g/mol
- Structural Characteristics : The presence of two fluorine atoms and two methoxy groups on the benzene ring significantly influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of DFDMB has been investigated primarily in the context of its potential as a pharmaceutical agent. The compound exhibits several noteworthy properties:
- Anticancer Activity : DFDMB has been shown to inhibit the proliferation of certain cancer cell lines. Studies indicate that compounds with similar structures can interfere with cellular signaling pathways associated with cancer progression.
- Antimicrobial Properties : Preliminary research suggests that DFDMB may possess antimicrobial activity against various bacterial strains, although comprehensive studies are still required to establish its efficacy.
- Neuroprotective Effects : Some derivatives of dimethoxybenzenes have been implicated in neuroprotection, suggesting that DFDMB might also exhibit similar properties.
The mechanisms through which DFDMB exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could be a mechanism for its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The introduction of fluorine atoms may enhance the compound's ability to generate ROS, leading to oxidative stress in target cells.
Anticancer Activity
A study published in the Journal of Organic Chemistry highlighted the use of DFDMB as a precursor for synthesizing biologically active compounds through iterative benzyne-furan Diels-Alder reactions. These reactions resulted in products that demonstrated significant anticancer activity against various cell lines .
Antimicrobial Testing
Research conducted at a university laboratory indicated that DFDMB exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promise for further development into antimicrobial agents .
Neuroprotective Studies
A recent investigation into the neuroprotective effects of dimethoxybenzene derivatives suggests that DFDMB may help mitigate neuronal damage in oxidative stress models. This was assessed using cell viability assays and measurement of apoptotic markers .
Data Table: Summary of Biological Activities
Q & A
Q. Why do different studies report conflicting biological activities for derivatives of this compound?
- Methodological Answer : Bioactivity depends on substituent electronic and steric profiles. Use a standardized assay (e.g., MIC testing for antimicrobial activity) with controlled cell lines/pH. Perform SAR studies by systematically varying substituents (e.g., replacing methoxy with ethoxy) and correlate results with computational docking (e.g., AutoDock Vina for enzyme binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
